2-Hydroxy-benzoyl bromide

Description

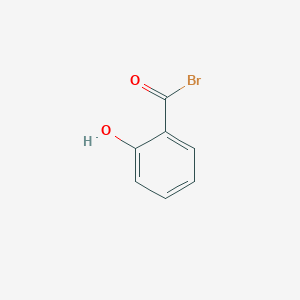

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzoyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLFLJXQTVQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463697 | |

| Record name | 2-HYDROXY-BENZOYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151093-36-6 | |

| Record name | 2-HYDROXY-BENZOYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes to 2 Hydroxy Benzoyl Bromide

Direct Conversion Strategies from Salicylic (B10762653) Acid Derivatives

The most direct approaches to 2-Hydroxy-benzoyl bromide begin with salicylic acid (2-hydroxybenzoic acid) or its corresponding acyl chloride. These methods focus on the selective conversion of the carboxyl or acyl chloride group to an acyl bromide.

The direct conversion of the carboxylic acid group in salicylic acid to an acyl bromide is a challenging but feasible process. Standard brominating agents used for converting carboxylic acids to acyl bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). masterorganicchemistry.com The mechanism involves the activation of the carboxylic acid by the reagent, followed by nucleophilic substitution by a bromide ion. masterorganicchemistry.comyoutube.com

In the case of salicylic acid, the free phenolic hydroxyl group can complicate the reaction, potentially leading to side products through reaction with the brominating agent. One approach to circumvent this is the protection of the hydroxyl group, for instance, as a methoxy (B1213986) group (in 2-methoxybenzoic acid), followed by acylation and subsequent demethylation. A potential demethylation can occur during Friedel-Crafts acylation in the presence of ferric chloride at elevated temperatures (130–140°C).

Another strategy involves the reaction of a carboxylic acid chloride with N-Bromosuccinimide (NBS). theses.cz This suggests a two-step process where salicylic acid is first converted to 2-hydroxybenzoyl chloride, which is then subjected to bromination.

| Reagent | Substrate | Conditions | Notes |

| PBr₃ | Alcohols/Carboxylic Acids | Varies | General reagent for converting -OH to -Br. masterorganicchemistry.com |

| SOBr₂ | Alcohols/Carboxylic Acids | Varies | Similar to PBr₃, converts -OH to -Br. |

| NBS | Acyl Chlorides | Varies | Used for bromination, can convert acyl chlorides. theses.cz |

This table presents common brominating agents for converting carboxylic acids or their derivatives.

A more controlled and widely applicable method for synthesizing this compound is through a halogen exchange (halex) reaction starting from the more accessible 2-hydroxybenzoyl chloride (salicyloyl chloride). wikipedia.org This type of reaction, analogous in principle to the Finkelstein reaction for alkyl halides, involves the substitution of a chloride atom with a bromide atom.

The reaction is typically driven by the use of a bromide salt where the resulting chloride salt is less soluble in the reaction medium, or by using a large excess of the bromide source. wikipedia.orgscribd.com Various metal bromides (e.g., LiBr, NaBr, KBr) can serve as the bromide source. The reaction of salicyloyl chloride with a suitable bromide source has been reported to potentially yield this compound. The rate of halogen exchange generally follows the trend I > Br > Cl for the incoming nucleophile. wikipedia.org The process is kinetically controlled, and the choice of solvent and counter-ion can significantly influence the reaction's efficiency. harvard.edupku.edu.cn

| Substrate | Reagent | Product | Reported Yield |

| Salicyloyl chloride | Bromide Source | This compound | ~52% (based on similar reactions) |

This table summarizes the halogen exchange approach to this compound.

Green Chemistry Approaches in the Synthesis of this compound Precursors

Modern synthetic chemistry emphasizes sustainability, leading to the development of green methodologies for producing key chemical precursors, including salicylic acid and its derivatives.

Solvent-free synthesis, often accelerated by microwave irradiation, represents a significant green chemistry advancement. cem.com These methods reduce waste, often shorten reaction times, and can lead to cleaner products and higher yields. researchgate.net The synthesis of various salicylic acid derivatives, such as amides and esters, has been successfully demonstrated under solvent-free, microwave-assisted conditions. rsc.orgrsc.orgnih.gov For instance, the aminolysis of ethyl salicylate (B1505791) with various amines proceeds rapidly and in high yields (80–99%) under microwave irradiation without any solvent. rsc.orgrsc.org Similarly, N'-benzylidene salicylic acid hydrazides have been prepared in 62-80% yields in just 8-10 minutes using this technique. researchgate.net These green methods for preparing salicylic acid derivatives highlight potential sustainable pathways for generating precursors that could then be converted to this compound.

| Reaction Type | Reactants | Conditions | Yield | Time |

| Aminolysis | Ethyl Salicylate, Amines | Microwave, Solvent-Free | 80-99% rsc.org | 45 min rsc.org |

| Hydrazide Formation | Salicylic Hydrazide, Aldehydes | Microwave, Solvent-Free | 62-80% researchgate.net | 8-10 min researchgate.net |

This table showcases examples of solvent-free, microwave-assisted synthesis of salicylic acid derivatives.

The development of advanced catalytic systems is crucial for the sustainable production of salicylic acid, the primary precursor for this compound. The traditional Kolbe-Schmitt reaction, which synthesizes sodium salicylate from sodium phenolate (B1203915) and CO₂, is a catalytic process that has been optimized for efficiency. wikipedia.org Recent research has focused on improving this process further. Studies have shown that potassium carbonate (K₂CO₃) can be a highly effective catalyst for the direct synthesis of salicylic acid from phenol (B47542) and supercritical CO₂, achieving yields of up to 68.3% with over 99% selectivity for the desired ortho-carboxylation product. researchgate.net

Furthermore, solid acid catalysts, such as sulfuric acid-treated activated carbon, have been investigated as alternatives to homogeneous catalysts for the synthesis of salicylic acid derivatives like aspirin. scispace.com While the yields were modest (up to 28% with acetic anhydride), the use of a solid, reusable catalyst simplifies product purification and reduces liquid waste. scispace.com The enzymatic synthesis of salicylic acid amides using lipase (B570770) from Candida antarctica (CAL-B) has also been explored as a green alternative, although its catalytic effect was found to be modest in some aminolysis reactions. rsc.org The biosynthesis of salicylic acid in plants from chorismate, catalyzed by isochorismate synthase, offers a model for future biocatalytic production routes. mdpi.com

Advanced Reactivity and Mechanistic Investigations of 2 Hydroxy Benzoyl Bromide

Nucleophilic Acyl Substitution Reactions of 2-Hydroxy-benzoyl Bromide

As an acyl bromide, this compound is a highly reactive derivative of a carboxylic acid. The carbonyl carbon is rendered significantly electrophilic by the inductive effect of the adjacent oxygen and the electron-withdrawing bromide atom. This high degree of electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions. vulcanchem.comquora.com The general mechanism for these transformations involves two key steps: the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the reformation of the carbon-oxygen double bond and the expulsion of the bromide ion, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org This reactivity allows for the efficient synthesis of a wide range of carbonyl compounds. vulcanchem.com

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and carboxylates, provides a direct route to esters and anhydrides, respectively.

Esterification: When treated with alcohols or phenols, this compound undergoes alcoholysis to furnish the corresponding 2-hydroxybenzoate esters. The reaction typically proceeds rapidly, often at room temperature, and may be conducted in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the hydrogen bromide (HBr) byproduct. This method is highly efficient for introducing the 2-hydroxybenzoyl group, a common moiety in various natural products and pharmaceuticals. vulcanchem.comlibretexts.org For instance, the reaction with 2-propanol would yield isopropyl 2-hydroxybenzoate. libretexts.org

Interactive Data Table: Esterification of this compound

| Nucleophile (Alcohol) | Product (Ester) |

|---|---|

| Methanol | Methyl 2-hydroxybenzoate |

| Ethanol | Ethyl 2-hydroxybenzoate |

| Isopropanol | Isopropyl 2-hydroxybenzoate |

| Phenol (B47542) | Phenyl 2-hydroxybenzoate |

Anhydride (B1165640) Formation: Acid anhydrides can be readily synthesized by reacting an acyl chloride or bromide with a carboxylate salt. libretexts.orgopenstax.org In this context, this compound can react with a suitable carboxylate, such as sodium acetate, to form a mixed anhydride (acetic 2-hydroxybenzoic anhydride). If reacted with sodium 2-hydroxybenzoate (the sodium salt of salicylic (B10762653) acid), it would yield the symmetrical 2-hydroxybenzoic anhydride. nih.gov This reaction is a classic example of nucleophilic acyl substitution where the carboxylate anion serves as the oxygen-centered nucleophile. masterorganicchemistry.com

Interactive Data Table: Anhydride Formation from this compound

| Nucleophile (Carboxylate Salt) | Product (Anhydride) |

|---|---|

| Sodium Acetate | Acetic 2-hydroxybenzoic anhydride |

| Sodium Benzoate | Benzoic 2-hydroxybenzoic anhydride |

Nitrogen nucleophiles, such as amines and hydrazines, react vigorously with this compound to form amides and hydrazides, respectively.

Amide Synthesis: The aminolysis of this compound with primary or secondary amines leads to the formation of N-substituted 2-hydroxybenzamides. vulcanchem.com This reaction is generally high-yielding and can be performed under standard conditions, often using an excess of the amine or an auxiliary base to neutralize the HBr generated. fishersci.co.uk The synthesis of N-benzoyl-2-hydroxybenzamides has been accomplished by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine, demonstrating the general applicability of this type of coupling. nih.gov

Interactive Data Table: Amide Synthesis from this compound

| Nucleophile (Amine) | Product (Amide) |

|---|---|

| Ammonia | 2-Hydroxybenzamide (Salicylamide) |

| Aniline | N-Phenyl-2-hydroxybenzamide |

| Diethylamine | N,N-Diethyl-2-hydroxybenzamide |

Hydrazide Synthesis: Hydrazides are valuable synthetic intermediates. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct pathway to 2-hydroxybenzohydrazide (B147611) (salicylhydrazide). Substituted hydrazines can also be used to generate N'-substituted hydrazides. The synthesis of such compounds is often a key step in the development of new therapeutic agents. jchr.org For example, the acylation of salicylhydrazide with 4-fluorobenzoyl chloride proceeds via nucleophilic substitution to yield a diacylhydrazine derivative, highlighting the nucleophilicity of the hydrazide nitrogen atoms. mdpi.com

Interactive Data Table: Hydrazide Synthesis from this compound

| Nucleophile (Hydrazine) | Product (Hydrazide) |

|---|---|

| Hydrazine | 2-Hydroxybenzohydrazide |

| Methylhydrazine | N'-Methyl-2-hydroxybenzohydrazide |

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles, most notably organometallic reagents.

Ketone and Carbonyl Compound Formation: The reaction of acyl halides with organometallic reagents is a fundamental method for ketone synthesis. For example, the reaction of benzoyl chloride with the Grignard reagent phenylmagnesium bromide yields benzophenone (B1666685). uomustansiriyah.edu.iq Similarly, this compound is expected to react with Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) to produce 2-hydroxy-substituted ketones. Organocuprates (Gilman reagents) are often preferred as they are generally less reactive towards the resulting ketone product than Grignard reagents, thus minimizing the potential for over-addition to form a tertiary alcohol. The reaction involves the transfer of a carbanionic equivalent from the organometallic species to the electrophilic carbonyl carbon of the acyl bromide. youtube.com

Interactive Data Table: Ketone Formation from this compound

| Nucleophile (Organometallic Reagent) | Product (Ketone) |

|---|---|

| Phenylmagnesium bromide | 2-Hydroxydiphenylmethanone (2-Hydroxybenzophenone) |

| Methylmagnesium bromide | 1-(2-Hydroxyphenyl)ethan-1-one (2'-Hydroxyacetophenone) |

| Lithium diphenylcuprate | 2-Hydroxydiphenylmethanone (2-Hydroxybenzophenone) |

Acyl Radical Pathways Involving this compound

Beyond its role as an electrophile in two-electron substitution reactions, this compound can also serve as a precursor to the 2-hydroxy-benzoyl radical through single-electron transfer (SET) processes. This reactive intermediate opens up alternative synthetic pathways that are distinct from traditional nucleophilic acyl substitution. nih.govthieme-connect.com

Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating radical species. acs.orgresearchgate.net Acyl radicals can be accessed from various precursors, including acyl chlorides, under these conditions. nih.govthieme-connect.com A plausible mechanism for the generation of the 2-hydroxy-benzoyl radical from this compound involves a photocatalytic cycle.

Upon irradiation with visible light, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, is promoted to a long-lived excited state (*[Ru(bpy)₃]²⁺). acs.orgprinceton.edu This excited state is a potent reductant and can donate a single electron to this compound. The resulting radical anion is unstable and undergoes rapid fragmentation, cleaving the carbon-bromine bond to release a bromide anion and the desired 2-hydroxy-benzoyl radical. The oxidized photocatalyst ([Ru(bpy)₃]³⁺) is then returned to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle. These reactions are conducted under mild conditions, often at room temperature, using simple light sources. princeton.edu

Once generated, the 2-hydroxy-benzoyl radical can participate in a variety of subsequent transformations, including transition metal-catalyzed cross-coupling reactions. chemie-brunschwig.ch The merger of photoredox catalysis with transition metal catalysis (e.g., nickel or palladium) allows for the selective formation of new bonds that would be difficult to achieve otherwise. nih.govnih.gov

A hypothetical but mechanistically sound pathway involves the capture of the photochemically generated 2-hydroxy-benzoyl radical by a low-valent transition metal catalyst, such as a Ni(0) or Pd(0) species. This step forms a high-valent acyl-metal complex (e.g., Acyl-Ni(I) or Acyl-Pd(I)). This intermediate can then undergo further steps characteristic of cross-coupling cycles. For example, in a reaction with an aryl halide (Ar-X), the acyl-metal species could engage in a process leading to the formation of a new carbon-carbon bond, ultimately yielding a 2-hydroxy-substituted diaryl ketone after reductive elimination. nih.govrsc.org Such dual catalytic systems enable the coupling of two distinct radical partners or a radical with a non-radical partner under controlled conditions. researchgate.net

Intramolecular Reactions and Cyclization Processes of this compound

The unique arrangement of a highly reactive acyl bromide and a nucleophilic hydroxyl group on the same aromatic ring allows this compound to participate in a variety of intramolecular reactions. These transformations are fundamental in the synthesis of important heterocyclic scaffolds, most notably xanthones.

Electrophilic Cyclization Reactions Initiated by the Acyl Bromide Moiety

The acyl bromide functionality in this compound serves as a potent electrophile, capable of initiating intramolecular cyclization through a Friedel-Crafts acylation mechanism. masterorganicchemistry.commasterorganicchemistry.com In this process, the acyl bromide, often activated by a Lewis acid or under thermal conditions, can generate a highly electrophilic acylium ion or a related complex. The adjacent aromatic ring, activated by the electron-donating hydroxyl group, then acts as the nucleophile, attacking the acylium ion to form a new carbon-carbon bond and construct a new ring system.

This type of reaction is a cornerstone for the synthesis of polycyclic aromatic compounds. masterorganicchemistry.com The intramolecular nature of the reaction is generally favored for the formation of five- and six-membered rings. masterorganicchemistry.com For this compound, this cyclization leads directly to the formation of the xanthone (B1684191) core, a dibenzo-γ-pyrone scaffold. up.ptmdpi.com The reaction typically proceeds by attack from the carbon atom ortho to the hydroxyl group onto the electrophilic carbonyl carbon of the acyl bromide. Strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often employed to facilitate these cyclizations, which proceed through the formation of a benzophenone intermediate followed by cyclodehydration. masterorganicchemistry.comup.pt

| Catalyst/Reagent | Conditions | Product Type | Reference |

| Zinc Chloride (ZnCl₂) | Heating in POCl₃ | Xanthone | wikipedia.org |

| Polyphosphoric Acid (PPA) | Heating | Xanthone | masterorganicchemistry.comup.pt |

| Trifluoromethanesulfonic acid (TfOH) | Room Temperature or Heating | Hydroxyphenyl Ketone / Xanthone | researchgate.net |

| Aluminum Chloride (AlCl₃) | Inert Solvent | Tetralone (from related substrates) | rsc.org |

Involvement of the Ortho-Hydroxyl Group in Intramolecular Transformations

The ortho-hydroxyl group is not a passive spectator in the cyclization of this compound; it plays a critical and multifaceted role.

Activating and Directing Group : The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, making the benzene (B151609) ring more nucleophilic. libretexts.org It strongly directs incoming electrophiles to the ortho and para positions. makingmolecules.commasterorganicchemistry.com In the context of intramolecular cyclization, it activates the C6 position (ortho to the hydroxyl and meta to the acyl bromide) for the nucleophilic attack that closes the ring.

Intramolecular Nucleophile : The phenolic oxygen can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This can lead to the formation of a transient six-membered lactone-type intermediate. While this can be a competing pathway, it can also be a productive step in certain mechanisms for forming xanthone structures, particularly in variations of the Michael and Kostanecki synthesis methods. up.pt

Precursor for Cyclodehydration : In the most common pathway to xanthones, which involves the intermolecular condensation of a salicylic acid derivative with a phenol, the resulting 2,2'-dihydroxybenzophenone (B146640) undergoes an intramolecular cyclodehydration. up.pt The hydroxyl group from the salicylic acid moiety (equivalent to the hydroxyl in this compound) is eliminated along with a hydrogen from the other ring to form the central pyrone ring of the xanthone. up.ptup.pt

The synthesis of xanthones often starts from salicylic acid derivatives which are direct precursors to this compound. The classical Grover, Shah, and Shah (GSS) reaction, for instance, involves heating a salicylic acid and a phenol with zinc chloride and phosphoryl chloride, which proceeds via a benzophenone intermediate that subsequently cyclizes. up.pt

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Acyl Bromide Functionality

The carbon-bromine bond in the acyl bromide group of this compound is susceptible to oxidative addition to low-valent transition metal centers. This reactivity enables its use in a range of powerful metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, providing access to a diverse array of substituted ketones.

Palladium-Catalyzed Acylations

Palladium catalysis offers a versatile platform for using acyl halides as electrophiles in cross-coupling reactions. While direct palladium-catalyzed acylation using this compound requires careful condition management due to the acidic phenolic proton, analogous reactions with protected phenols or under specific basic conditions are well-established. These reactions, such as the Suzuki-Miyaura or Stille coupling, can create aryl ketones.

The general catalytic cycle for a Suzuki-type acylation involves:

Oxidative Addition : A low-valent Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the acyl bromide to form an acyl-Pd(II)-bromide complex.

Transmetalation : This complex reacts with an organometallic nucleophile, typically an organoboron compound (in Suzuki coupling), where the organic group is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the ketone product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Research has demonstrated the acylation of phenols using aryl aldehydes catalyzed by copper, and palladium-catalyzed C-H acylation of biaryl-2-amines, showcasing the utility of metal catalysis in forming acyl-aryl bonds. nih.gov Decarboxylative acylation reactions mediated by palladium and a photocatalyst also provide a route to non-symmetrical ketones. mdpi.com

| Coupling Partner | Catalyst System | Product | Reference |

| Organoboron Acids | Pd(OAc)₂, Ligand | Aryl Ketone | core.ac.uk |

| Organostannanes | Pd(PPh₃)₄ | Aryl Ketone | researchgate.net |

| Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Ynones | researchgate.net |

| Aryl Halides (via C-H activation) | Pd(OH)₂/C | Biaryl Ketone | researchgate.net |

Nickel and Cobalt-Catalyzed Reductive Couplings

Nickel and cobalt catalysts, being more earth-abundant and often exhibiting unique reactivity compared to palladium, are increasingly used for cross-coupling reactions. rsc.org Reductive coupling, in particular, has emerged as a powerful strategy for forming C-C bonds by coupling two different electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc metal. nih.govrsc.org

In the context of this compound, this molecule would serve as the acyl electrophile. It could be coupled with another electrophile, such as an alkyl or aryl bromide. A plausible mechanistic pathway involves:

Reduction of a Ni(II) or Co(II) precatalyst by the stoichiometric reductant to a low-valent M(0) or M(I) species.

Oxidative addition of one electrophile (e.g., the acyl bromide) to the low-valent metal center to form an organometallic intermediate.

Reaction with the second electrophile. This can occur via several pathways, including a second oxidative addition to form a M(IV) species or through radical pathways initiated by single-electron transfer (SET) from the organometallic intermediate. organic-chemistry.org

Reductive elimination from the resulting metal complex releases the final ketone product and a metal halide salt.

This approach avoids the need for pre-formed, often sensitive, organometallic reagents. organic-chemistry.org Nickel-catalyzed reductive couplings have been successfully applied to connect aryl halides with secondary alkyl bromides and aliphatic aldehydes with unactivated alkyl bromides. rsc.orgorganic-chemistry.org Cobalt-catalyzed systems have also proven effective for a range of cross-coupling reactions involving organozinc and organoaluminum reagents with alkyl or aryl bromides. organic-chemistry.orgrsc.org

| Catalyst System | Reductant | Coupling Partners | Reference |

| NiI₂, Ligand | Zn | Aryl Bromide + Secondary Alkyl Bromide | organic-chemistry.org |

| Ni(II), Bisoxazoline Ligand | Mn | Alkyl Bromide + Aliphatic Aldehyde | rsc.orgchemrxiv.org |

| CoBr₂ | Zn | Amide + Organozinc Reagent | organic-chemistry.org |

| Co(phen)Cl₂ | - | Aryl/Alkyl Bromide + Organoaluminum Reagent | rsc.org |

Computational Chemistry and Theoretical Studies of 2 Hydroxy Benzoyl Bromide

Quantum Mechanical Characterization of Molecular Structure and Conformation

A foundational aspect of computational chemistry involves the determination of a molecule's most stable three-dimensional shape and its electronic properties.

Reactivity and Selectivity Predictions for 2-Hydroxy-benzoyl Bromide

Computational methods can predict how and where a molecule is likely to react.

Spectroscopic Property Simulations and Validation

Computational chemistry can predict the spectroscopic signatures of a molecule, which can be used to confirm its identity and structure. This involves simulating spectra such as Infrared (IR), Raman, and UV-Visible and comparing them to experimental data. There are no published studies presenting the simulated vibrational frequencies or electronic transitions for this compound.

Advanced Spectroscopic Characterization Methodologies for 2 Hydroxy Benzoyl Bromide Research

Vibrational Spectroscopy for Comprehensive Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Hydroxyl Vibrations

FT-IR spectroscopy is particularly effective for identifying the key functional groups in 2-Hydroxy-benzoyl bromide: the carbonyl (C=O) of the acyl bromide and the hydroxyl (-OH) group. The positions of these vibrational bands are sensitive to the electronic environment and intermolecular interactions.

The carbonyl stretching vibration (νC=O) in acyl bromides typically appears at a high frequency due to the electron-withdrawing nature of the bromine atom. For benzoyl bromide, this band is observed around 1770-1750 cm⁻¹. In this compound, the presence of the ortho-hydroxyl group is expected to influence this frequency. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can lower the C=O stretching frequency, shifting it to a lower wavenumber compared to benzoyl bromide.

The hydroxyl stretching vibration (νO-H) in phenols typically appears as a broad band in the region of 3600-3200 cm⁻¹ due to intermolecular hydrogen bonding. However, in this compound, the intramolecular hydrogen bond with the carbonyl group is expected to result in a broad and shifted O-H stretching band at a lower frequency, typically in the 3200-2500 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 2500 | Broad, indicative of strong intramolecular hydrogen bonding. |

| Carbonyl (C=O) | C=O Stretch | 1740 - 1720 | Shifted to a lower frequency compared to benzoyl bromide due to intramolecular hydrogen bonding. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands characteristic of the benzene (B151609) ring. |

| Acyl Bromide | C-Br Stretch | 800 - 600 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to exhibit a unique pattern of peaks that serves as a molecular fingerprint.

Key expected Raman bands for this compound, based on data from salicylic (B10762653) acid and other derivatives, include:

Aromatic C-H stretching: A sharp band around 3075 cm⁻¹.

Carbonyl C=O stretching: A distinct band around 1640-1620 cm⁻¹.

Aromatic C=C stretching: Prominent bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Ring breathing modes: Sharp and intense peaks in the fingerprint region (below 1000 cm⁻¹) that are highly characteristic of the substitution pattern.

Table 2: Predicted Raman Shifts for this compound based on Salicylic Acid Derivatives

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3075 |

| Carbonyl C=O Stretch | ~1630 |

| Aromatic C=C Stretch | ~1580, ~1470 |

| C-C in-plane bending | ~1150, ~770 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electronic effects of the hydroxyl and acyl bromide substituents.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to display four signals corresponding to the four protons on the benzene ring. The proton ortho to the hydroxyl group and meta to the acyl bromide group is expected to be the most shielded (lowest chemical shift), while the proton ortho to the acyl bromide group and meta to the hydroxyl group will be the most deshielded (highest chemical shift). The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, further shifted due to intramolecular hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals. The carbonyl carbon of the acyl bromide will be the most downfield signal. The carbon bearing the hydroxyl group (C2) will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the acyl bromide group (C1) will also be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the two substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~125 |

| C2 | - | ~160 |

| C3 | ~7.0 | ~118 |

| C4 | ~7.6 | ~137 |

| C5 | ~7.2 | ~120 |

| C6 | ~8.0 | ~134 |

| C=O | - | ~168 |

| OH | >10 (broad s) | - |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the assignment of the aromatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. It would show cross-peaks between each aromatic proton and its attached carbon, confirming the direct C-H connections.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₅BrO₂, giving it a monoisotopic mass of approximately 199.947 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2 peaks) with nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

Loss of a bromine radical: Cleavage of the C-Br bond would result in the formation of the 2-hydroxybenzoyl cation at m/z 121. This is often a prominent peak in the mass spectra of benzoyl halides.

Loss of carbon monoxide: Subsequent loss of a CO molecule from the 2-hydroxybenzoyl cation (m/z 121) would lead to the formation of a hydroxyphenyl cation at m/z 93.

Ortho effect: The presence of the ortho-hydroxyl group can lead to specific fragmentation pathways. For instance, elimination of HBr could occur, or more complex rearrangements involving the hydroxyl group might be observed, similar to the fragmentation patterns seen in other ortho-substituted aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 200/202 | [C₇H₅BrO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅O₂]⁺ | M⁺ - •Br |

| 93 | [C₆H₅O]⁺ | [M⁺ - •Br] - CO |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous assignment of a unique elemental formula. researchgate.netnih.gov

For this compound, with the chemical formula C₇H₅BrO₂, HRMS is critical for confirming its elemental makeup. The technique can differentiate the compound from other molecules that may have the same nominal mass but different atomic compositions. researchgate.net The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, is essential for this level of precision. researchgate.netnih.gov

The theoretical monoisotopic mass of this compound is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated value serves as a benchmark for experimental results. An HRMS analysis of a purified sample of this compound would be expected to yield an m/z value that closely matches this theoretical mass, typically with an error of less than 5 ppm, thereby verifying its elemental formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₂ |

| Theoretical Monoisotopic Mass (for [M]⁺) | 199.94729 Da |

| Hypothetical Experimental Mass (for [M]⁺) | 199.94751 Da |

| Mass Error | 1.1 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about a molecule's connectivity by analyzing its fragmentation patterns. nih.govjfda-online.com In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint. researchgate.netnih.gov

The fragmentation of this compound is dictated by the presence of several key functional groups: an aromatic ring, a hydroxyl group, a carbonyl group, and a bromine atom. The bromine atom is particularly significant due to its isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in characteristic isotopic patterns for bromine-containing fragments (appearing as pairs of peaks separated by 2 m/z units). youtube.com

Key fragmentation pathways for the molecular ion of this compound (m/z 199.9/201.9) would likely include:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in the formation of the 2-hydroxybenzoyl cation at m/z 121. This is often a favorable pathway for alkyl and acyl halides. miamioh.edu

Loss of carbon monoxide (CO): Following the initial loss of bromine, the resulting acylium ion can lose a molecule of carbon monoxide, a common fragmentation for carbonyl-containing compounds, leading to a fragment ion at m/z 93. libretexts.org

Formation of the bromophenyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the formation of a bromophenyl cation fragment.

These fragmentation patterns allow for the detailed characterization of the molecule's structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 199.9 / 201.9 | 121.0284 | •Br | 2-hydroxybenzoyl cation |

| 121.0284 | 93.0335 | CO | Hydroxy-phenyl cation |

| 199.9 / 201.9 | 170.9583 / 172.9563 | CO | 2-bromophenol radical cation |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence or phosphorescence emission, provides insights into the electronic structure of a molecule. These techniques probe the transitions between different electronic energy levels that occur upon absorption or emission of photons.

Electronic Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic system and carbonyl group. The benzene ring, the carbonyl group (C=O), and the hydroxyl group (-OH) constitute the primary chromophore and auxochromes. Based on data from structurally similar compounds such as 2-hydroxyacetophenone (λ_max = 248 and 325 nm) and 5-bromo-2-hydroxybenzoic acid (λ_max ≈ 240 and 320 nm), this compound is predicted to exhibit strong absorption bands in the UV region. nih.govnist.gov The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the hydroxyl and bromo-carbonyl substituents on the aromatic ring.

Electronic Emission Spectroscopy: Molecules containing an ortho-hydroxyl phenyl ketone moiety, like this compound, can exhibit interesting photophysical properties, including fluorescence or phosphorescence. frontiersin.org A key process for such molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the phenolic proton can be rapidly transferred to the carbonyl oxygen, forming a transient keto-tautomer. This excited keto form can then relax to its ground state via radiative (fluorescence) or non-radiative pathways. The emission resulting from the ESIPT process is typically characterized by a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the absorption. The specific emission properties, including quantum yield and lifetime, would depend on the solvent environment and temperature. frontiersin.org

| Predicted λ_max (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|

| ~240-250 | π → π | Benzene Ring |

| ~320-330 | π → π and n → π* | Conjugated System (Aromatic Ring + Carbonyl) |

Strategic Applications of 2 Hydroxy Benzoyl Bromide in Advanced Organic Synthesis

Role as an Acylating Agent in Complex Molecule Construction

The primary role of 2-hydroxy-benzoyl bromide in organic synthesis is as a potent acylating agent. The acyl bromide functional group is highly electrophilic, readily reacting with a diverse range of nucleophiles including alcohols, phenols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to the construction of complex molecular architectures.

In the synthesis of pharmacologically active compounds, this acylation is a key step. For instance, the synthesis of N-benzoyl-2-hydroxybenzamides, a class of compounds investigated for antiprotozoal activity, involves the reaction of a salicylamide (B354443) with an acid chloride. nih.gov By analogy, this compound can react with various amines to generate a library of N-substituted-2-hydroxybenzamides, which are important pharmacophores. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl bromide, leading to the displacement of the bromide ion and formation of a stable amide bond.

Furthermore, its utility extends to Friedel-Crafts acylation reactions. Here, in the presence of a Lewis acid catalyst, this compound can acylate electron-rich aromatic and heterocyclic rings. This is a powerful method for C-C bond formation, enabling the synthesis of complex diaryl ketones. A similar process is used in the synthesis of 2-butyl-3-(4-hydroxybenzoyl) benzofuran (B130515), a key intermediate for the antiarrhythmic drug amiodarone, where an activated benzofuran ring is acylated by a substituted benzoyl chloride. google.comgoogle.com The 2-hydroxy group on the benzoyl bromide can influence the reaction's regioselectivity and may require protection depending on the specific reaction conditions and substrates involved.

Derivatization Strategies for Analytical and Chromatographic Purposes

Beyond its role in synthesis, this compound is a valuable derivatizing agent for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Derivatization is a technique used to modify an analyte to improve its chromatographic behavior and detection sensitivity. researchgate.net

Many small, polar metabolites, such as amino acids, catecholamines, and organic acids, exhibit poor retention on reversed-phase LC columns and may have low ionization efficiency in MS, making them difficult to detect and quantify. chromatographyonline.comresearchwithrowan.com Derivatization with a reagent like this compound addresses these challenges by converting the polar functional groups (e.g., primary and secondary amines, phenols) into less polar, more hydrophobic benzoyl derivatives. chromatographyonline.comnih.gov This benzoylation increases the retention of these analytes on the column, improving separation from other matrix components. chromatographyonline.com

The introduction of the benzoyl group significantly enhances MS detectability. nih.gov The benzoyl moiety is readily ionized and produces a characteristic fragment ion upon collision-induced dissociation in tandem mass spectrometry (MS/MS). For the benzoyl group, this is typically the benzoyl cation at a mass-to-charge ratio (m/z) of 105. chromatographyonline.com This consistent fragmentation pattern allows for the use of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques, drastically improving the signal-to-noise ratio and the selectivity of the analysis. chromatographyonline.comnih.gov

A unique advantage of using this compound is the incorporation of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. This results in a characteristic isotopic doublet pattern in the mass spectrum for any derivative containing the reagent, making the derivatized analytes easily identifiable within complex biological matrices. nih.gov

| Analytical Parameter | Improvement Post-Derivatization | Rationale |

| Chromatographic Retention | Increased retention time on reversed-phase columns | The nonpolar benzoyl group increases the hydrophobicity of polar analytes. chromatographyonline.com |

| MS Ionization Efficiency | Enhanced signal intensity | The benzoyl group improves the analyte's ability to form ions in the MS source. nih.gov |

| MS/MS Selectivity | High | Provides a consistent and easily fragmented tag (e.g., m/z 105 for the benzoyl part) for selective detection. chromatographyonline.com |

| Analyte Identification | Unambiguous | The presence of bromine creates a distinct isotopic doublet (79Br/81Br), confirming the presence of the derivative. nih.gov |

For accurate and reproducible quantitative analysis, the derivatives formed must be stable throughout the sample preparation, chromatography, and detection process. Benzoylation reactions, such as those using this compound, are known to produce highly stable amide and ester linkages. chromatographyonline.com Studies on benzoyl chloride, a closely related reagent, show that the resulting derivatives are stable for extended periods (e.g., up to six months at -80 °C), which is crucial for high-throughput analyses and batch processing of samples. chromatographyonline.com The reaction itself is typically fast, often completed in minutes at room temperature, which minimizes sample degradation and analyte loss during preparation. chromatographyonline.com This combination of rapid derivatization and high product stability makes this compound an excellent candidate reagent for robust quantitative methods in metabolomics and clinical analysis. chromatographyonline.comnih.gov

Precursor for Specialty Chemicals and Functional Organic Materials

The dual functionality of this compound makes it an attractive precursor for the synthesis of specialty chemicals and functional organic materials. Its ability to undergo acylation allows for its incorporation into larger molecular frameworks, while the phenolic hydroxyl group provides a site for further modification or can impart specific properties such as hydrogen bonding capability or antioxidant activity.

In the field of materials science, benzofuran derivatives are known for their diverse biological and pharmaceutical activities, including antitumor properties. nih.gov this compound can be used in Friedel-Crafts reactions to synthesize 3-aroylbenzofurans, which are scaffolds for potent and selective antiproliferative agents. nih.gov The 2-hydroxy group can be a critical part of the final molecule's pharmacophore or can be used as a handle for subsequent reactions to build more complex structures.

Furthermore, this compound can serve as a monomer or a key intermediate in the synthesis of advanced polymers. For example, the phenolic hydroxyl and the acyl bromide can be used in step-growth polymerization reactions to create polyesters or polyamides. The resulting polymers, containing the 2-hydroxybenzoyl moiety, may possess unique thermal properties, chelating abilities, or specific optical characteristics for applications in advanced materials.

Building Block in the Synthesis of Heterocyclic Compounds and Pharmacophore Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a valuable building block for constructing these essential structures. Its reaction with appropriate bifunctional nucleophiles can lead to the formation of various heterocyclic rings.

A prominent example is the synthesis of benzoxazines. N-substituted-2-hydroxybenzamides, which can be readily synthesized from this compound and an amine, can undergo cyclization to form 1,3-benzoxazines. nih.gov These scaffolds are present in numerous biologically active molecules. The "N-benzoyl-2-hydroxybenzamide" core itself is a recognized pharmacophore with activity against protozoan parasites causing diseases like malaria and leishmaniasis. nih.gov The 2-hydroxy group and the amide N-H are often crucial for hydrogen bonding interactions with biological targets. nih.gov

The benzoylpiperidine fragment is another recognized "privileged structure" in medicinal chemistry, found in a wide range of therapeutic agents. nih.gov this compound can be reacted with 4-aminopiperidine (B84694) derivatives to install the 2-hydroxybenzoyl moiety, creating novel structures for drug discovery programs. The ease of synthesis and the ability to readily functionalize the resulting products make this an efficient strategy for generating libraries of potential drug candidates. nih.gov

Green Chemistry Principles Applied to 2 Hydroxy Benzoyl Bromide Chemistry

Sustainable Reaction Media Development

A primary goal of green chemistry is to replace volatile and hazardous organic solvents with safer, more sustainable alternatives. For a reactive compound like 2-Hydroxy-benzoyl bromide, which is sensitive to hydrolysis, the choice of solvent is critical.

Utilization of Aqueous Systems and Non-Traditional Solvents

Traditionally, reactions involving acyl halides are conducted in anhydrous organic solvents to prevent decomposition. However, advancements in reaction media have opened pathways for using water, the most environmentally benign solvent. Micellar catalysis, for instance, allows for reactions of water-immiscible or water-sensitive compounds to occur "in water" rather than "on water". researchgate.net This technique uses surfactants to form micelles, which create hydrophobic nano-reactors within the bulk aqueous phase.

In the context of this compound, a similar approach could facilitate reactions like esterifications or amidations. The acyl bromide and a hydrophobic alcohol or amine would partition into the micellar core, where the reaction can proceed, shielded from the bulk aqueous phase that would otherwise lead to hydrolysis. researchgate.net This strategy not only replaces hazardous solvents but can also enhance reaction rates due to the high local concentration of reactants within the micelles.

Other non-traditional solvents like ionic liquids (ILs) and deep eutectic solvents (DES) also offer greener alternatives. jddhs.com These solvents have negligible vapor pressure, reducing air pollution, and can be designed to have specific solvating properties. For instance, a hydrophobic ionic liquid could serve as a recyclable medium for reactions of this compound, facilitating product separation and solvent reuse.

Table 1: Comparison of Conventional and Green Solvents for Acyl Bromide Reactions

| Solvent Type | Examples | Advantages | Disadvantages for Acyl Bromides |

|---|---|---|---|

| Conventional Organic | Dichloromethane, Diethyl Ether, THF | - Good solubility for organic reactants

| - Volatile, flammable, often toxic

|

| Aqueous Micellar Systems | Water with surfactants (e.g., SDS, Triton X-100) | - Environmentally benign

| - Requires surfactant

|

| Ionic Liquids (ILs) | [BMIM][PF6], [EMIM][OTf] | - Negligible volatility

| - Can be expensive

|

Solvent-Free Reaction Methodologies

An even more sustainable approach is the complete elimination of the solvent. Solvent-free, or neat, reactions minimize waste and can lead to significantly simplified processing and purification steps. mdpi.com These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by heating a mixture of reactants above their melting points.

For instance, the esterification of an alcohol with this compound could potentially be carried out by heating a mixture of the two neat reactants, possibly with a solid catalyst. Microwave irradiation is another technique that can efficiently promote solvent-free reactions, often leading to shorter reaction times and higher yields. fip.org While specific examples for this compound are not extensively documented, the principles of solvent-free synthesis represent a key area for future green process development. researchgate.net

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to replace stoichiometric reagents, lower reaction energy requirements, and improve selectivity, thereby reducing waste.

Development of Recyclable and Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of sustainability. researchgate.net They can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, reducing both catalyst waste and the cost of the process. rsc.orgnih.gov

In the context of this compound, heterogeneous catalysts could be applied in its synthesis or its subsequent reactions. For example, in Friedel-Crafts acylation reactions where this compound is used to add a 2-hydroxybenzoyl group to an aromatic ring, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate significant acidic waste. khanacademy.org Replacing AlCl₃ with a solid acid catalyst, such as a zeolite or a functionalized silica, would allow for catalytic amounts to be used and for the catalyst to be easily recovered and recycled. researchgate.netnih.gov Such catalysts have shown promise in similar alkylation reactions, indicating their potential for acylation as well. rsc.org

Exploration of Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts are often metal-free, reducing concerns about toxic metal contamination in the final products. Organocatalysts can provide high levels of stereoselectivity, which is crucial in the synthesis of chiral molecules. beilstein-journals.org For reactions involving this compound, a chiral organocatalyst could be used to direct the acylation of a meso-diol to selectively produce a single enantiomer of the ester product, a transformation that is challenging using traditional methods. nih.gov

Biocatalysis employs enzymes, nature's catalysts, to perform chemical transformations. Enzymes operate under mild conditions (room temperature and neutral pH) and in aqueous environments, making them inherently green. nih.gov They also exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov An enzyme, such as a lipase (B570770), could be used for the highly selective acylation of a substrate using this compound. For example, in the kinetic resolution of a racemic alcohol, a lipase could selectively acylate one enantiomer, allowing for the easy separation of the unreacted alcohol and the esterified product in high enantiomeric purity. nih.gov The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse. nih.gov This biocatalytic approach avoids the need for protecting groups and harsh reagents often required in conventional synthesis. scispace.commanchester.ac.ukresearchgate.net

Atom Economy and Waste Minimization Strategies in this compound Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org A reaction with 100% atom economy produces no waste byproducts.

The synthesis and reactions of this compound can be analyzed through the lens of atom economy to identify areas for improvement. A common method for synthesizing acyl bromides is the reaction of the corresponding carboxylic acid with a brominating agent like phosphorus tribromide (PBr₃).

Reaction: 3 C₇H₆O₃ (2-Hydroxybenzoic acid) + PBr₃ → 3 C₇H₅BrO₂ (this compound) + H₃PO₃ (Phosphorous acid)

In this reaction, the phosphorous acid (H₃PO₃) is a stoichiometric byproduct, meaning the atom economy is significantly less than 100%. scranton.edu

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Formula | Molar Mass (g/mol) | Mass in Reaction (g) |

|---|---|---|---|

| 2-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 3 * 138.12 = 414.36 |

| Phosphorus tribromide | PBr₃ | 270.69 | 1 * 270.69 = 270.69 |

| Total Reactant Mass | 685.05 | ||

| This compound | C₇H₅BrO₂ | 201.02 | 3 * 201.02 = 603.06 |

| Phosphorous acid | H₃PO₃ | 82.00 | 1 * 82.00 = 82.00 |

| Total Product Mass | 685.06 | ||

| Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100 Percent Atom Economy = (603.06 / 685.05) * 100 = 88.0% |

An atom economy of 88.0% indicates that 12.0% of the reactant mass is converted into an unwanted byproduct. buecher.dersc.org A greener synthetic strategy would involve a catalytic route that avoids such stoichiometric waste. Similarly, when this compound is used in an esterification reaction, hydrogen bromide (HBr) is produced as a byproduct. While HBr can be a useful chemical, in many syntheses it is considered waste and must be neutralized, which itself generates more waste (salts). techcollectivesea.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-benzoyl bromide, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis of aromatic acyl bromides like this compound typically involves bromination of the corresponding benzoic acid derivative using reagents such as PBr₃ or HBr in controlled conditions. For analogs like benzoyl bromide (C₇H₅BrO), direct bromination of benzoyl chloride or controlled hydrolysis of benzotribromide is documented . Optimize yields by maintaining anhydrous conditions, controlling stoichiometry, and monitoring temperature (e.g., exothermic bromination reactions). Purity can be verified via melting point analysis and FT-IR spectroscopy to confirm the hydroxyl and bromide functional groups.

Q. What safety protocols and personal protective equipment (PPE) are critical when handling this compound?

- Methodological Answer : Based on safety data for structurally similar bromides (e.g., benzyl bromide and 4-bromobenzoyl chloride):

- PPE : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion . Contradictions in SDS recommendations (e.g., respirator requirements) necessitate cross-referencing institutional guidelines .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted precursors or hydrolysis byproducts) .

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., hydroxyl proton at δ 10–12 ppm; aromatic protons) and FT-IR for C=O (∼1700 cm⁻¹) and Br (∼600 cm⁻¹) stretches .

- Elemental Analysis : Verify molecular formula (C₇H₅BrO₂) via combustion analysis .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under thermal or photolytic stress, and how can they be mitigated?

- Methodological Answer : Analogous to carbonyl bromide (COBr₂), thermal decomposition may release HBr or form dimeric byproducts. Use TGA/DSC to study thermal stability and UV-Vis spectroscopy to assess photolytic degradation . Store in amber vials under inert gas (N₂/Ar) to suppress hydrolysis and radical-mediated breakdown .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydroxyl group can act as an intramolecular hydrogen-bond donor, altering electrophilicity at the carbonyl carbon. Compare kinetics with non-hydroxylated analogs (e.g., benzoyl bromide) via stopped-flow techniques. Solvent polarity (e.g., DMF vs. THF) and base catalysts (e.g., Et₃N) may modulate reaction rates .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Hydrolysis products (e.g., 2-hydroxybenzoic acid) and residual brominating agents (e.g., HBr) require sensitive detection. Employ ion chromatography for halide quantification and derivatization-GC/MS for acidic byproducts. Calibrate methods using spiked standards to validate limits of detection (LOD < 0.1%) .

Contradictions and Data Gaps

- Safety Protocols : Discrepancies in respirator recommendations (e.g., "suitable respirator" vs. "none required" in SDS) highlight the need for site-specific risk assessments .

- Stability Data : Limited experimental data on this compound necessitate extrapolation from benzoyl bromide analogs .

Note : Researchers should validate methodologies with pilot studies and consult updated SDS from multiple vendors (e.g., Alfa Aesar, TCI America) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.